molecular formula C18H16N4O2S B6550085 2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1040646-50-1

2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6550085
CAS No.: 1040646-50-1
M. Wt: 352.4 g/mol
InChI Key: LLNUIWZOXNQLPN-UHFFFAOYSA-N
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Description

2-[(4-Ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a tricyclic heterocyclic compound featuring a fused thiadiazoloquinazolinone scaffold. This structure combines a quinazolinone core with a 1,3,4-thiadiazole ring, substituted at the 2-position with a 4-ethoxyphenylamino group and at the 7-position with a methyl group.

Synthetic routes for analogous thiadiazoloquinazolinones typically involve cyclocondensation reactions. For example, 3-amino-2-mercaptoquinazolin-4(3H)-one reacts with dicarboxylic acids in the presence of phosphoryl chloride to form bis-thiadiazoloquinazolinones . Microwave-assisted and catalyst-driven methods are also employed for related heterocycles, improving yield and efficiency .

Properties

IUPAC Name

2-(4-ethoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-3-24-13-7-5-12(6-8-13)19-17-21-22-16(23)14-10-11(2)4-9-15(14)20-18(22)25-17/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNUIWZOXNQLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anticancer Activity

  • 6-Amino-5-cyano[1,3,4]thiadiazolo[3,2-a]pyrimidine-2-sulfonamide (14) and (oxo)[1,3,4]thiadiazolo[2,3-b]quinazoline-2-sulfonamide (15): Exhibited IC₅₀ values of 12.3 µM and 9.8 µM, respectively, against MCF-7 breast cancer cells, outperforming reference drugs bleomycin and ethidium bromide .

Antimicrobial and Anti-Biofilm Activity

  • Essramycin thiadiazoanalogues: Demonstrated biofilm dispersal in Pseudomonas aeruginosa at 10 µg/mL, linked to the [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one scaffold .
  • USP/VA-1 and USP/VA-2 : Showed MIC values of 8–16 µg/mL against Escherichia coli, comparable to amoxicillin .

Anti-HIV Activity

  • USP/VA-2: Provided 85% protection against HIV-2 (ROD strain) in in vitro assays, attributed to the thienopyrimidone bioisostere enhancing target engagement .

Analgesic and Anti-Inflammatory Activity

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